4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB258585 is a compound used primarily in scientific research. It is known for its role as a potent, selective, and orally active antagonist of the 5-hydroxytryptamine receptor 6 (5-HT6 receptor). The compound has a high affinity for this receptor, with a Ki value of 8.9 nM . SB258585 is often used in its radiolabeled form to map the distribution of 5-HT6 receptors in the brain . It has shown potential in nootropic, antidepressant, and anxiolytic effects in animal studies .
Mechanism of Action
Target of Action
SB 258585 hydrochloride is a potent and selective antagonist of the serotonin 5-HT6 receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin . It is a G protein-coupled receptor (GPCR) that is coupled to Gs and stimulates adenylate cyclase .
Mode of Action
As an antagonist, SB 258585 hydrochloride binds to the 5-HT6 receptor and blocks its activation by serotonin . This prevents the receptor from triggering the intracellular signaling pathways normally activated by serotonin . The compound has a high affinity for the 5-HT6 receptor, binding highly to a single receptor population in a human cell line that recombines 5-HT6 receptors .
Biochemical Pathways
The 5-HT6 receptor is known to modulate the release of various neurotransmitters, including dopamine and glutamate . Therefore, by blocking the 5-HT6 receptor, SB 258585 hydrochloride can influence several neurotransmitter systems and their associated biochemical pathways . The specific pathways affected by sb 258585 hydrochloride and their downstream effects are complex and may vary depending on the specific physiological or pathological context .
Pharmacokinetics
It is known to be orally active , suggesting that it can be absorbed through the gastrointestinal tract. The impact of these properties on the bioavailability of SB 258585 hydrochloride would need to be determined through further pharmacokinetic studies.
Result of Action
SB 258585 hydrochloride and other 5-HT6 antagonists have been shown to produce nootropic (cognitive-enhancing) effects in animal studies . They have also been associated with antidepressant and anxiolytic effects . These compounds have been proposed as potential novel treatments for cognitive disorders such as schizophrenia and Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
SB 258585 hydrochloride plays a crucial role in biochemical reactions involving the 5-HT6 receptor. It binds with high affinity to the 5-HT6 receptor, which is a G-protein-coupled receptor (GPCR) involved in neurotransmission. The interaction between SB 258585 hydrochloride and the 5-HT6 receptor inhibits the receptor’s activity, thereby modulating the downstream signaling pathways. This compound is often used to label recombinant and natural 5-HT6 receptors in various cell lines .
Cellular Effects
SB 258585 hydrochloride has significant effects on various types of cells and cellular processes. By antagonizing the 5-HT6 receptor, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to exhibit nootropic effects, enhancing cognitive functions in animal models. Additionally, it has antidepressant and anxiolytic effects, making it a potential candidate for treating cognitive disorders such as schizophrenia and Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of SB 258585 hydrochloride involves its binding to the 5-HT6 receptor, thereby inhibiting the receptor’s activity. This inhibition affects the downstream signaling pathways, including the cAMP-PKA pathway, which plays a role in regulating various cellular functions. The compound’s selective antagonism of the 5-HT6 receptor leads to changes in gene expression and modulation of neurotransmitter release, contributing to its observed effects on cognition and mood .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SB 258585 hydrochloride have been observed to change over time. The compound is stable under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C. In solution, it remains stable for up to six months at -80°C and one month at -20°C. Long-term studies have shown that SB 258585 hydrochloride maintains its efficacy in modulating 5-HT6 receptor activity over extended periods .
Dosage Effects in Animal Models
The effects of SB 258585 hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits nootropic and anxiolytic effects, improving cognitive functions and reducing anxiety-like behaviors. At higher doses, it may cause adverse effects, including potential toxicity. Studies have demonstrated a dose-dependent response, with optimal effects observed at moderate dosages .
Metabolic Pathways
SB 258585 hydrochloride is involved in metabolic pathways related to the 5-HT6 receptor. It interacts with enzymes and cofactors that regulate neurotransmitter synthesis and degradation. The compound’s antagonism of the 5-HT6 receptor affects metabolic flux and metabolite levels, contributing to its overall pharmacological profile .
Transport and Distribution
Within cells and tissues, SB 258585 hydrochloride is transported and distributed through specific transporters and binding proteins. The compound’s high affinity for the 5-HT6 receptor ensures its effective localization and accumulation at the target sites. This selective distribution enhances its efficacy in modulating receptor activity and producing the desired pharmacological effects .
Subcellular Localization
SB 258585 hydrochloride exhibits specific subcellular localization, primarily targeting the 5-HT6 receptor on the cell membrane. The compound’s binding to the receptor is facilitated by targeting signals and post-translational modifications that direct it to the appropriate cellular compartments. This precise localization is essential for its activity and function in modulating receptor-mediated signaling pathways .
Preparation Methods
The synthesis of SB258585 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of SB258585 is synthesized through a series of reactions, including condensation and cyclization reactions.
Introduction of functional groups: Functional groups such as the methoxy group and the piperazine ring are introduced through substitution reactions.
Final modifications:
Industrial production methods for SB258585 are not well-documented, as it is primarily used in research settings. the synthesis generally follows standard organic chemistry techniques and may involve the use of automated synthesis equipment for large-scale production.
Chemical Reactions Analysis
SB258585 undergoes various chemical reactions, including:
Substitution reactions: The introduction of functional groups such as the methoxy group and the piperazine ring involves substitution reactions.
Oxidation and reduction reactions: These reactions may be used to modify the oxidation state of certain atoms within the molecule.
Condensation reactions: These reactions are used to form the core structure of the compound.
Common reagents and conditions used in these reactions include:
Substitution reactions: Reagents such as alkyl halides and amines are used under basic conditions.
Oxidation and reduction reactions: Reagents such as hydrogen peroxide and sodium borohydride are used under controlled conditions.
Condensation reactions: Reagents such as aldehydes and ketones are used under acidic or basic conditions.
The major products formed from these reactions include the intermediate compounds that are further modified to produce the final SB258585 structure.
Scientific Research Applications
SB258585 has a wide range of scientific research applications, including:
Neuroscience research: SB258585 is used to study the distribution and function of 5-HT6 receptors in the brain.
Cognitive research: The compound has shown potential in improving cognitive function in animal models, making it a candidate for studying cognitive disorders such as Alzheimer’s disease and schizophrenia.
Psychopharmacology: SB258585 has demonstrated antidepressant and anxiolytic effects in animal studies, suggesting its potential use in the development of new treatments for mood disorders.
Drug development: The compound is used as a reference standard in the development of new 5-HT6 receptor antagonists.
Comparison with Similar Compounds
SB258585 is compared with other 5-HT6 receptor antagonists, such as:
Ro-4368554: Another selective 5-HT6 receptor antagonist that has shown cognition-enhancing effects in animal models.
SB-271046: A potent and selective 5-HT6 receptor antagonist that has been used in various pharmacological studies.
SB-269970: Another 5-HT6 receptor antagonist with similar properties to SB258585.
The uniqueness of SB258585 lies in its high affinity and selectivity for the 5-HT6 receptor, as well as its demonstrated effects in improving cognitive function and mood regulation in animal studies .
Properties
CAS No. |
209480-63-7 |
---|---|
Molecular Formula |
C18H22IN3O3S |
Molecular Weight |
487.4 g/mol |
IUPAC Name |
4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H22IN3O3S/c1-21-9-11-22(12-10-21)17-13-15(5-8-18(17)25-2)20-26(23,24)16-6-3-14(19)4-7-16/h3-8,13,20H,9-12H2,1-2H3 |
InChI Key |
BDHMSYNBSBZCAF-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB258585; SB 258585; SB-258585; SB258585 HCl; SB258585 Hydrochloride. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.